Chrysophanol triglucoside

描述

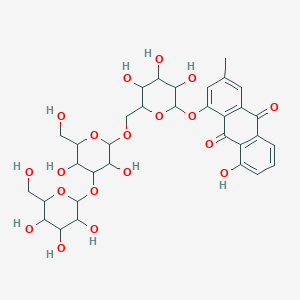

Structure

2D Structure

属性

IUPAC Name |

1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3/t15-,16-,17-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWISUOFXLRAML-VULFOYAMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401104805 |

Source

|

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120181-07-9 |

Source

|

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120181-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chrysophanol Triglucoside: A Technical Guide to its Biological Activity and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanol triglucoside, a naturally occurring anthraquinone glycoside, has emerged as a compound of interest in biomedical research, particularly in the context of metabolic disorders. This document provides a comprehensive technical overview of the biological activities and physicochemical properties of this compound. It details its known inhibitory effects on key enzymes involved in glucose metabolism, outlines the experimental methodologies for assessing these activities, and explores the putative signaling pathways through which it may exert its effects. All quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams generated using the DOT language.

Introduction

This compound is an anthraquinone compound isolated from the seeds of Cassia obtusifolia[1][2][3][4]. Structurally, it consists of a chrysophanol aglycone linked to a triglucoside chain. Its primary reported biological activities revolve around the inhibition of enzymes crucial to glucose regulation, positioning it as a potential candidate for further investigation in the development of anti-diabetic therapeutics[1][2][3][4]. This guide aims to consolidate the current scientific knowledge on this compound for a technical audience.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₃H₄₀O₁₉ | [2] |

| Molecular Weight | 740.66 g/mol | [2] |

| CAS Number | 120181-07-9 | [1][3] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Biological Activity

The most well-documented biological activities of this compound are its inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase.[1][2][3][4] A structurally related compound, Chrysophanol-8-O-β-D-glucopyranoside, has also been shown to inhibit PTP1B and promote glucose transport[5][6].

Quantitative Data on Biological Activity

The following table summarizes the reported quantitative data for the biological activities of this compound and a related monoglucoside.

| Compound | Target | Activity | IC₅₀ (µM) | Source |

| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 80.17 | [1][2][4] |

| α-glucosidase | Inhibition | 197.06 | [1][2][4] | |

| Chrysophanol-8-O-β-D-glucopyranoside | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 18.34 ± 0.29 | [5][6] |

Signaling Pathways and Mechanism of Action

Inhibition of PTP1B and the Insulin Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[7][8][9] By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the downstream signaling cascade that leads to glucose uptake and utilization. The inhibition of PTP1B by this compound is therefore a plausible mechanism for its potential anti-diabetic effects. By blocking PTP1B, the insulin signaling pathway remains active for a longer duration, leading to enhanced glucose uptake.

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[10][11] By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a common strategy for managing type 2 diabetes.[10][12]

Putative Signaling Pathways of the Aglycone (Chrysophanol)

While the direct signaling pathways of this compound are not yet fully elucidated, studies on its aglycone, chrysophanol, have implicated its involvement in other cellular signaling cascades. Chrysophanol has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)/mammalian Target of Rapamycin (mTOR) pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14][15] It is important to note that these findings pertain to the aglycone and may not be directly extrapolated to the triglucoside form. Further research is required to determine if this compound shares these activities.

Experimental Protocols

The following sections detail generalized protocols for the key in vitro assays used to determine the biological activity of this compound.

PTP1B Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing PTP1B inhibition.

Objective: To determine the in vitro inhibitory activity of this compound on human recombinant PTP1B enzyme.

Materials:

-

Human recombinant PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

Assay buffer (e.g., 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT))

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Suramin or Vanadate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the following to each well:

-

A specific volume of assay buffer.

-

A specific volume of the this compound dilution (or solvent for control wells).

-

A specific volume of the PTP1B enzyme solution.

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding a specific volume of the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing α-glucosidase inhibition.

Objective: To determine the in vitro inhibitory activity of this compound on α-glucosidase from Saccharomyces cerevisiae.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Acarbose)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the following to each well:

-

A specific volume of assay buffer.

-

A specific volume of the this compound dilution (or solvent for control wells).

-

A specific volume of the α-glucosidase enzyme solution.

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a sodium carbonate solution (e.g., 0.2 M Na₂CO₃).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound demonstrates clear in vitro inhibitory activity against PTP1B and α-glucosidase, highlighting its potential as a lead compound for the development of novel anti-diabetic agents. The dual-targeting nature of this compound is of particular interest. However, the current body of research is limited. Future investigations should focus on:

-

In vivo efficacy studies: To validate the anti-diabetic effects of this compound in animal models of diabetes.

-

Pharmacokinetic and toxicological profiling: To assess its absorption, distribution, metabolism, excretion, and safety profile.

-

Mechanism of action studies: To further elucidate the specific signaling pathways modulated by this compound and to confirm if it shares the activities of its aglycone.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activity and to guide the synthesis of more potent and selective analogs.

A deeper understanding of these aspects will be crucial in determining the therapeutic potential of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound | 120181-07-9 [chemicalbook.com]

- 4. This compound | CAS#:120181-07-9 | Chemsrc [chemsrc.com]

- 5. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-diabetic Properties of Chrysophanol and Its Glucoside from Rhubarb Rhizome [jstage.jst.go.jp]

- 7. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Down-regulation of insulin signaling by protein-tyrosine phosphatase 1B is mediated by an N-terminal binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Chrysophanol Triglucoside: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide on the Core In Vitro Studies of Chrysophanol Triglucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an anthraquinone compound isolated from Cassia obtusifolia, has emerged as a molecule of interest in metabolic disease research.[1][2][3] This technical guide provides a comprehensive overview of the available in vitro data on this compound, with a focus on its enzyme inhibition properties. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this natural compound for further investigation.

Data Presentation: Quantitative In Vitro Activity

The primary reported in vitro activities of this compound are its inhibitory effects on two key enzymes involved in glucose metabolism: protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[1][2][3] The half-maximal inhibitory concentrations (IC50) from the seminal study are summarized in the table below.

| Target Enzyme | In Vitro Activity (IC50) | Putative Therapeutic Relevance | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 µM | Type 2 Diabetes, Obesity | [1][2][4] |

| α-Glucosidase | 197.06 µM | Type 2 Diabetes | [1][2][4] |

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays as reported in the primary literature for compounds isolated from Cassia obtusifolia, including this compound.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PTP1B, which dephosphorylates the insulin receptor, thereby downregulating the insulin signaling pathway.

Materials and Reagents:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

Assay buffer (e.g., 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, the PTP1B enzyme solution, and the test compound solution.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

Materials and Reagents:

-

α-Glucosidase from a suitable source (e.g., baker's yeast)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare various concentrations of this compound.

-

In a 96-well plate, combine the assay buffer, the α-glucosidase enzyme solution, and the test compound solution.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 5-15 minutes).

-

Start the reaction by adding the pNPG substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3).

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualization

Signaling Pathways

While direct in vitro studies on the signaling pathways affected by this compound are not yet available, the known inhibitory activity against PTP1B suggests a potential role in modulating the insulin signaling cascade. PTP1B is a negative regulator of this pathway. The following diagram illustrates the conceptual relationship.

References

- 1. This compound | CAS#:120181-07-9 | Chemsrc [chemsrc.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | 120181-07-9 [chemicalbook.com]

- 4. Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysophanol Triglucoside: A Technical Guide on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysophanol triglucoside, a naturally occurring anthraquinone glycoside primarily isolated from Cassia obtusifolia, has emerged as a compound of interest for its potential therapeutic applications, particularly in the management of diabetes.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its known mechanisms of action, quantitative data from preclinical studies, and relevant experimental methodologies. Due to the nascent stage of research on this specific triglucoside, this document also provides context by summarizing the broader therapeutic activities of its aglycone, chrysophanol, while clearly delineating the two.

Introduction to this compound

This compound is an anthraquinone compound characterized by a chrysophanol backbone linked to three glucose units.[5] It is one of the various bioactive constituents found in the seeds of Cassia obtusifolia, a plant with a long history of use in traditional medicine.[5] While research on this compound is not as extensive as that on its aglycone counterpart, existing studies have identified it as a promising candidate for further investigation in metabolic disorders.

Potential Therapeutic Application in Diabetes

The primary therapeutic potential of this compound identified to date lies in its ability to modulate key targets in glucose metabolism. Specifically, it has been shown to inhibit two important enzymes: protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[1][2][3][4]

-

PTP1B Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition is a key strategy for enhancing insulin sensitivity and improving glycemic control in type 2 diabetes.

-

α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition slows down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

Quantitative Data

The inhibitory activities of this compound against PTP1B and α-glucosidase have been quantified in vitro, with the following half-maximal inhibitory concentrations (IC50) reported:

| Target Enzyme | IC50 (µM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | [1] |

| α-Glucosidase | 197.06 | [1] |

Signaling Pathway

The inhibitory action of this compound on PTP1B directly impacts the insulin signaling cascade. By preventing the dephosphorylation of the insulin receptor and its downstream substrates, this compound can potentially enhance the cellular response to insulin.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, a standard in vitro enzyme inhibition assay to determine the IC50 value against PTP1B or α-glucosidase would typically follow this workflow:

Broader Context: The Therapeutic Potential of Chrysophanol and its Derivatives

While research on this compound is currently focused on its anti-diabetic potential, its aglycone, Chrysophanol, has been investigated for a wider array of therapeutic applications. These studies on closely related compounds may provide insights into other potential areas of investigation for this compound.

Chrysophanol has demonstrated:

-

Anti-inflammatory effects: by inhibiting pro-inflammatory cytokines and targeting signaling pathways such as NF-κB and MAPK.[6]

-

Anticancer properties: through the induction of apoptosis and necrosis in various cancer cell lines.

-

Neuroprotective effects: showing potential in models of neurodegenerative diseases.

-

Hepatoprotective activity: A glycosylated form, Chrysophanol-8-O-glucoside, has been shown to protect against acute liver injury by inhibiting autophagy and inflammation.[7]

It is important to note that the glycosylation of chrysophanol can significantly alter its pharmacokinetic and pharmacodynamic properties. Therefore, the specific therapeutic profile of this compound requires direct investigation.

Future Directions and Conclusion

The current body of evidence identifies this compound as a promising natural product with the potential for development as a therapeutic agent for diabetes. Its dual inhibitory action on PTP1B and α-glucosidase presents an attractive multi-target approach to glycemic control. However, the field is in its infancy, and significant further research is required.

Future investigations should focus on:

-

In-depth in vitro and in vivo studies to elucidate the precise mechanisms of action.

-

Pharmacokinetic and toxicological profiling of this compound.

-

Comparative studies with its aglycone, chrysophanol, to understand the role of the triglucoside moiety.

-

Exploration of other potential therapeutic applications based on the known activities of related anthraquinones.

References

- 1. This compound | CAS#:120181-07-9 | Chemsrc [chemsrc.com]

- 2. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | 120181-07-9 [chemicalbook.com]

- 5. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]

Chemical Synthesis of Chrysophanol Triglucoside and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Chrysophanol triglucoside and its analogs. Due to the limited availability of a complete, published chemical synthesis protocol for this compound, this document outlines a plausible synthetic strategy based on established glycosylation methodologies, alongside available data on the synthesis of the chrysophanol aglycone and related glycosides. The guide also details the known biological activities and associated signaling pathways of these compounds.

Introduction

Chrysophanol, a naturally occurring anthraquinone, and its glycosidic derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1] Glycosylation of chrysophanol is a key determinant of its therapeutic potential, influencing its solubility, bioavailability, and interaction with biological targets.[1] this compound, in particular, has been isolated from natural sources such as Cassia obtusifolia and has demonstrated inhibitory effects against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, suggesting its potential in diabetes research.[2] This guide focuses on the chemical synthesis approaches to access this compound and its analogs, providing researchers with the necessary information for their synthesis and further investigation.

Synthesis of the Chrysophanol Aglycone

The synthesis of the chrysophanol aglycone is a prerequisite for the synthesis of its glycosides. The most common methods for synthesizing chrysophanol involve the Friedel-Crafts reaction and the Diels-Alder reaction.[3] Both methods typically yield chrysophanol in a 62% yield.[1]

Experimental Protocol: Synthesis of Chrysophanol via Diels-Alder Reaction (Hypothetical)

This protocol is based on the general principles of Diels-Alder reactions used for anthraquinone synthesis.

Materials:

-

Juglone (5-hydroxy-1,4-naphthoquinone)

-

1,3-Butadiene derivative (e.g., 2-methyl-1,3-butadiene)

-

Toluene

-

Oxidizing agent (e.g., air, nitrobenzene)

-

Acid catalyst (for subsequent steps if necessary)

Procedure:

-

A solution of juglone and the diene in toluene is heated under reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then subjected to oxidation to form the aromatic anthraquinone ring system. This can be achieved by heating in the presence of an oxidizing agent.

-

The final product is purified by column chromatography on silica gel.

Synthesis of this compound

A complete, detailed chemical synthesis of this compound has not been extensively reported in publicly available literature. However, a plausible synthetic route can be designed based on established glycosylation methods, such as the Koenigs-Knorr reaction. This would involve the synthesis of a suitable protected triglucosyl donor and its subsequent reaction with chrysophanol.

Hypothetical Synthetic Workflow

The overall strategy would involve:

-

Protection of the hydroxyl groups of the triglucose moiety, leaving the anomeric carbon activated for glycosylation.

-

Glycosylation of chrysophanol with the protected triglucosyl donor.

-

Deprotection of the resulting glycoside to yield this compound.

Experimental Protocol: Koenigs-Knorr Glycosylation (General)

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.[4][5] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[5]

Materials:

-

Chrysophanol

-

Protected triglucosyl bromide (donor)

-

Silver carbonate (promoter)

-

Anhydrous dichloromethane (solvent)

-

Molecular sieves

Procedure:

-

A mixture of chrysophanol, the protected triglucosyl bromide, and freshly prepared silver carbonate in anhydrous dichloromethane is stirred in the dark at room temperature in the presence of activated molecular sieves.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

The protecting groups are then removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield the final this compound.

Synthesis of this compound Analogs

The synthesis of analogs can be achieved by:

-

Varying the Glycosyl Donor: Using different protected mono-, di-, or oligosaccharides to create analogs with different sugar moieties.

-

Modifying the Aglycone: Using synthetic derivatives of chrysophanol with modifications on the anthraquinone core.

-

Microbial Synthesis: Utilizing engineered microorganisms expressing specific glycosyltransferases to glycosylate chrysophanol or its analogs with various sugars.[6][7] This approach offers a potentially more environmentally friendly and regioselective method for generating a library of glycosylated analogs.[6][7]

Quantitative Data

Quantitative data on the chemical synthesis of this compound is scarce. However, data on the biological activity of the naturally isolated compound is available.

| Compound | Target | IC50 (µM) | Reference |

| This compound | PTP1B | 80.17 | [2] |

| This compound | α-glucosidase | 197.06 | [2] |

| Chrysophanol-8-O-β-D-glucopyranoside | Tyrosine phosphatase 1B | 18.34 ± 0.29 | [8] |

| Chrysophanol | Tyrosine phosphatase 1B | 79.86 ± 0.12 | [8] |

Signaling Pathways

Chrysophanol and its glycosides have been shown to modulate several key signaling pathways involved in various cellular processes. While specific pathways for the triglucoside are not extensively detailed, the known effects of the aglycone and its monoglucoside provide valuable insights.

References

- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Chrysophanic acid: Biosynthesis and chemical synthesis_Chemicalbook [chemicalbook.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 6. Microbial Synthesis of Non-Natural Anthraquinone Glucosides Displaying Superior Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Chrysophanol Triglucoside in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of chrysophanol triglucoside, an anthraquinone glycoside with potential applications in diabetes research. Due to the limited availability of direct quantitative solubility data for this compound, this document also includes data for its aglycone, chrysophanol, to provide a foundational understanding of its solubility characteristics.

Introduction to this compound

This compound is an anthraquinone isolated from plants such as Cassia obtusifolia. It is recognized for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, making it a compound of interest for the development of anti-diabetic therapies[1][2]. The addition of three glucose moieties to the chrysophanol backbone significantly increases its polarity, which is expected to influence its solubility in various organic solvents compared to its aglycone.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Chrysophanol (Aglycone) in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.2 mg/mL[3] |

| Dimethylformamide (DMF) | Not Specified | ~0.5 mg/mL[3] |

| Water | 18 | < 1 mg/mL[4] |

| Ethanol | Not Specified | Soluble (100 µg/mL solution mentioned)[4] |

Note: The data presented is for chrysophanol, the aglycone of this compound. The solubility of this compound is expected to differ significantly.

For practical laboratory use, suppliers of this compound provide information for preparing stock solutions. For instance, a stock solution can be prepared in DMSO. To enhance solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath[1].

Experimental Protocols for Solubility Determination

A standardized and robust method for determining the solubility of a natural compound like this compound is crucial for its development as a therapeutic agent. The following is a detailed methodology based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility[5][6].

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

References

Chrysophanol Triglucoside: An In-depth Technical Guide to its Stability and Degradation Profile

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophanol triglucoside is a naturally occurring anthraquinone glycoside found in various plant species, including those of the Rheum and Cassia genera.[1] It consists of the aglycone chrysophanol linked to a triglucoside sugar moiety. Like other anthraquinone glycosides, this compound is investigated for a range of pharmacological activities, making an understanding of its stability and degradation crucial for its development as a potential therapeutic agent.[1][2][3] The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of this compound, details general experimental protocols for its assessment, and visualizes potential degradation pathways.

Chemical Stability and Reactivity

Based on available safety data sheets, this compound is stable under recommended storage conditions, which typically involve protection from light and moisture in a cool environment.[4][5] However, the presence of multiple hydroxyl groups and glycosidic linkages suggests susceptibility to degradation under stress conditions.

General Reactivity:

-

Incompatible Materials: Strong acids, strong alkalis, and strong oxidizing or reducing agents are expected to be incompatible with this compound.[4]

-

Hazardous Decomposition: Under fire conditions, it may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides, and sulphur oxides.[4][5]

Anticipated Degradation Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6][7] While specific data for this compound is lacking, the following sections outline its expected behavior under standard stress conditions.

Hydrolytic Degradation

The most probable degradation pathway for this compound under acidic and alkaline conditions is the hydrolysis of its O-glycosidic bonds. This would occur in a stepwise manner, leading to the loss of the glucose units and ultimately yielding the aglycone, chrysophanol.

-

Acidic Conditions: Acid-catalyzed hydrolysis is expected to cleave the glycosidic linkages, releasing glucose and forming chrysophanol. The rate of hydrolysis would likely increase with lower pH and higher temperature.

-

Alkaline Conditions: Base-catalyzed hydrolysis can also occur, although the stability of glycosidic bonds to alkali can vary. Strong alkaline conditions may also lead to the degradation of the aglycone itself.

-

Neutral Conditions (Hydrolysis): Hydrolysis in neutral aqueous solutions is expected to be significantly slower than under acidic or basic conditions.

Oxidative Degradation

The anthraquinone core and the phenolic hydroxyl groups of this compound are susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide would likely be used to investigate this pathway. Degradation could involve the formation of various oxidized derivatives, potentially leading to ring opening of the anthraquinone system under harsh conditions.

Photolytic Degradation

Anthraquinone derivatives are known to be photosensitive.[8][9] Exposure to light, particularly UV radiation, could lead to photodegradation. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation

Thermal stress is expected to accelerate hydrolytic and oxidative degradation pathways. At higher temperatures, cleavage of the glycosidic bonds and degradation of the aglycone are likely.[10] Studies on the aglycone, chrysophanol, have shown that it undergoes thermal decomposition at elevated temperatures.[10]

Data Presentation: Inferred Degradation Summary

The following table summarizes the anticipated degradation of this compound under various stress conditions. It is important to reiterate that these are expected outcomes and require experimental verification.

| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, Heat | Significant | Chrysophanol, Chrysophanol diglucoside, Chrysophanol monoglucoside, Glucose |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, Heat | Significant | Chrysophanol, Chrysophanol diglucoside, Chrysophanol monoglucoside, Glucose, and potential aglycone degradation products |

| Oxidative | 3-30% H₂O₂, Room Temp/Heat | Moderate to Significant | Oxidized chrysophanol glycosides, potential ring-opened products |

| Photolytic | UV/Visible Light | Moderate | Photodegradation products of the anthraquinone core |

| Thermal (Dry Heat) | > 60°C | Moderate | Chrysophanol, other thermal decomposition products |

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound. These protocols are based on standard pharmaceutical industry practices and ICH guidelines.[6][7]

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for this purpose.[11][12][13]

-

Chromatographic System: HPLC with a UV-Vis or photodiode array (PDA) detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound and its potential degradation products (e.g., 254 nm).

-

Method Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocols

A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 1 M HCl.

-

Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute to the target concentration with the mobile phase.

-

Analyze by the stability-indicating HPLC method.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with an equal volume of 1 M NaOH.

-

Keep the mixture at room temperature or heat at a lower temperature (e.g., 40-60°C) for a specified period.

-

At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute to the target concentration.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3-30% hydrogen peroxide.

-

Keep the mixture at room temperature for a specified period, protected from light.

-

At each time point, withdraw a sample, dilute to the target concentration, and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a calibrated oven at a specified temperature (e.g., 80°C).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration.

-

Analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, analyze the samples by HPLC.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the potential degradation pathways and a typical experimental workflow.

Caption: Inferred degradation pathway of this compound.

Caption: General workflow for a forced degradation study.

Conclusion

While specific experimental data on the stability of this compound is limited, this guide provides a scientifically grounded framework for understanding its potential degradation profile. The primary anticipated degradation pathway is the hydrolysis of the glycosidic bonds to yield the aglycone, chrysophanol. The molecule is also expected to be susceptible to oxidative, photolytic, and thermal degradation. The provided experimental protocols offer a starting point for researchers to perform comprehensive stability studies. Such studies, utilizing robust stability-indicating analytical methods, are imperative for the further development of this compound as a pharmaceutical agent.

References

- 1. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ftb.com.hr [ftb.com.hr]

- 3. mdpi.com [mdpi.com]

- 4. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical and enzymatic hydrolysis of anthraquinone glycosides from Madder roots [repository.tno.nl]

- 7. researchgate.net [researchgate.net]

- 8. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Development and Validation of a SPE-HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes & Protocol for the Extraction of Chrysophanol Triglucoside from Cassia obtusifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction, purification, and quantification of chrysophanol triglucoside, a bioactive anthraquinone glycoside, from the seeds of Cassia obtusifolia (also known as Senna obtusifolia). The protocol is designed for laboratory-scale applications and is intended to guide researchers in obtaining this compound for further pharmacological and drug development studies. The methodology encompasses sample preparation, solvent extraction, column chromatography purification, and HPLC-based quantification.

Introduction

Cassia obtusifolia L., a member of the Leguminosae family, is a plant whose seeds are utilized in traditional medicine for various purposes, including as a laxative and for improving eyesight.[1] The seeds are a rich source of several bioactive compounds, including anthraquinones and their glycosides.[1] Among these, this compound has been identified as a notable constituent.[1] Anthraquinone glycosides from Cassia species are known for their cathartic and purgative properties. This protocol outlines a systematic approach to isolate and quantify this compound for research and development purposes.

Experimental Protocols

Materials and Reagents

-

Dried seeds of Cassia obtusifolia

-

Hexane (ACS grade)

-

Methanol (HPLC grade)

-

Ethanol (70%, v/v)

-

Deionized water

-

Hydrophobic polyaromatic resin (e.g., Diaion® HP20, Amberlite® XAD series)

-

Acetonitrile (HPLC grade)

-

Formic acid (or Acetic acid, HPLC grade)

-

This compound analytical standard (if available)

-

Silica gel 60 F254 TLC plates

Equipment

-

Grinder or mill

-

Soxhlet extractor

-

Rotary evaporator

-

Glass chromatography column

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Ultrasonic bath

Detailed Methodologies

Stage 1: Sample Preparation and Defatting

-

Grinding: Grind the dried seeds of Cassia obtusifolia into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.

-

Defatting: Accurately weigh the powdered seed material. The seeds of Cassia obtusifolia contain a significant amount of fatty oils (5-7%) which can interfere with the extraction of polar compounds.[1] To remove these, perform a Soxhlet extraction with hexane for 6-8 hours or until the solvent runs clear.

-

Drying: After extraction, spread the defatted seed powder on a tray and allow it to air-dry in a fume hood to remove any residual hexane.

Stage 2: Extraction of Anthraquinone Glycosides

-

Maceration/Reflux Extraction: Transfer the defatted seed powder to a large flask. Add 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Extraction Conditions: Either allow the mixture to macerate at room temperature for 24-48 hours with occasional stirring or perform a reflux extraction at 60-70°C for 2-3 hours for a more efficient extraction.

-

Filtration and Concentration: After extraction, filter the mixture through cheesecloth and then filter paper to remove the solid plant material. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Stage 3: Purification by Column Chromatography

This stage aims to separate the polar glycosides from other compounds in the crude extract.

-

Column Packing: Prepare a glass column with a hydrophobic polyaromatic resin. The column dimensions will depend on the amount of crude extract to be purified. Equilibrate the column by washing with deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal amount of deionized water. If the extract is not fully soluble in water, a small amount of methanol can be added. Load the dissolved extract onto the prepared column.

-

Elution:

-

Wash: Begin by washing the column with several column volumes of deionized water to elute highly polar compounds such as sugars and polysaccharides.

-

Gradient Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) using a fraction collector.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot the collected fractions on a silica gel 60 F254 plate. Develop the plate using a suitable mobile phase (e.g., ethyl acetate:methanol:water, 100:13.5:10, v/v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating). Combine the fractions that show a similar profile and contain the target compound.

Stage 4: HPLC Analysis and Quantification

The purified fractions containing this compound can be further analyzed and quantified by High-Performance Liquid Chromatography (HPLC).

-

HPLC System: A reversed-phase HPLC system with a C18 column is suitable for this analysis.

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of Solvent A: 0.1% formic acid (or acetic acid) in water and Solvent B: acetonitrile or methanol.

-

Gradient Program: A suggested starting gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration step. The exact gradient should be optimized based on the separation of this compound from other closely eluting compounds.

-

Detection: Monitor the elution at a wavelength of 254 nm or 280 nm, where anthraquinones typically show strong absorbance.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using an analytical standard of this compound at various concentrations. The concentration of this compound in the purified fractions can then be determined by comparing its peak area to the calibration curve.

Data Presentation

The following table summarizes the expected outcomes and parameters for the extraction and purification process. Note that the yield is an estimate and can vary based on the plant material and extraction efficiency.

| Parameter | Method | Details | Expected Outcome/Value |

| Starting Material | - | Dried seeds of Cassia obtusifolia | 100 g (Example) |

| Defatting | Soxhlet Extraction | Solvent: Hexane | Removal of 5-7% fatty oils |

| Extraction | Maceration or Reflux | Solvent: 70% Ethanol, Solid-to-Solvent Ratio: 1:10 (w/v) | Crude extract |

| Purification | Column Chromatography | Stationary Phase: Hydrophobic polyaromatic resinElution: Stepwise gradient of Methanol in Water | Fractions containing enriched this compound |

| HPLC Analysis | Reversed-Phase HPLC | Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile/Methanol and acidified waterDetection: UV at 254 nm or 280 nm | Separation and quantification of this compound |

| Estimated Yield | - | - | The total anthraquinone content in Cassia obtusifolia seeds is reported to be 1-2%. The specific yield of this compound is not well-documented and will be a fraction of this total.[1] |

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting and Considerations

-

Low Yield: The yield of anthraquinone glycosides can be affected by the quality and origin of the plant material, as well as the efficiency of the extraction process. Ensure thorough grinding and efficient extraction.

-

Co-elution of Compounds: If this compound co-elutes with other compounds during column chromatography, further purification steps such as preparative HPLC may be necessary.

-

Compound Identification: For unambiguous identification of this compound, it is recommended to use spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in addition to comparison with an analytical standard.

-

Solvent Purity: The use of high-purity solvents, especially for HPLC analysis, is crucial to avoid interference and ensure accurate quantification.

This protocol provides a comprehensive framework for the extraction and purification of this compound from Cassia obtusifolia. Researchers may need to optimize certain parameters based on their specific laboratory conditions and the characteristics of their starting material.

References

HPLC method for quantification of Chrysophanol triglucoside

An HPLC Method for the Quantification of Chrysophanol Triglucoside

Application Note

Abstract

This document outlines a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a highly polar anthraquinone glycoside found in plants such as Cassia obtusifolia. Due to its potential biological activities, a reliable analytical method is essential for research, drug development, and quality control. The proposed reversed-phase HPLC (RP-HPLC) method provides a robust starting point for the separation and quantification of this compound from various matrices, including plant extracts and prepared formulations. The method is based on established principles for analyzing related anthraquinone glycosides and has been designed to achieve effective retention and separation of this highly polar analyte.

Principle

The quantification of this compound is performed using a reversed-phase HPLC system. This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. Due to the three glucose units, this compound is significantly more polar than its aglycone, chrysophanol, and its monoglucoside counterparts.[1] Therefore, a gradient elution is employed, starting with a high concentration of the aqueous mobile phase to ensure the retention of the analyte on the column. The concentration of the organic mobile phase is then gradually increased to elute the this compound, which is then detected and quantified by a UV-Vis detector at a wavelength where anthraquinones exhibit strong absorbance.[2]

Materials and Reagents

-

Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

pH meter

-

Syringe filters (0.45 µm, PTFE or Nylon)

-

Volumetric flasks and pipettes

-

-

Chemicals:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or Orthophosphoric acid), analytical grade

-

Deionized water (18.2 MΩ·cm)

-

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Use an ultrasonic bath to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase (initial conditions). These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh approximately 1.0 g of finely powdered, dried plant material (e.g., seeds of Cassia obtusifolia).

-

Transfer the powder to a conical flask and add 50 mL of 80% methanol.[3]

-

Perform extraction using an ultrasonic bath for 30-45 minutes at room temperature.[3]

-

Allow the mixture to cool, then filter through Whatman No. 1 filter paper.

-

Transfer the filtrate to a 50 mL volumetric flask and add 80% methanol to the mark.

-

Prior to injection, filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

Note: For complex matrices, a Solid Phase Extraction (SPE) step may be necessary for sample clean-up to remove interfering substances.

HPLC Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |

| Mobile Phase A | 0.1% Formic Acid in Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 5% B5-25 min: 5% to 30% B25-30 min: 30% to 90% B30-35 min: 90% B (Wash)35-40 min: 5% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 278 nm |

Method Validation Summary

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. The table below presents typical acceptance criteria and representative data based on validated methods for similar anthraquinone glycosides.[2][3]

| Validation Parameter | Acceptance Criteria | Representative Data Example |

| Linearity (r²) | r² ≥ 0.999 | 0.9995 |

| Range | - | 1 - 100 µg/mL |

| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 0.6 µg/mL |

| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: 1.2%Interday: 2.1% |

| Accuracy (% Recovery) | 95% - 105% | 98.5% - 102.3% |

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999 |

Data Presentation and Analysis

A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the samples is then determined using the linear regression equation derived from this curve (y = mx + c), where 'y' is the peak area of the sample, and 'x' is the calculated concentration.

Formula for Quantification:

Concentration (mg/g) = (C × V × DF) / W

Where:

-

C = Concentration from calibration curve (mg/mL)

-

V = Final volume of the extract (mL)

-

DF = Dilution factor (if any)

-

W = Weight of the initial sample (g)

Visualizations

Experimental Workflow

Caption: Figure 1. Experimental Workflow for Quantification

Method Validation Logical Relationships

Caption: Figure 2. Logical Relationship of Validation Parameters

References

Application Notes: α-Glucosidase Inhibition Assay Using Chrysophanol Triglucoside

For Research Use Only.

Introduction

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes. Chrysophanol triglucoside, an anthraquinone glycoside found in plants like Cassia obtusifolia, has been identified as an inhibitor of α-glucosidase, demonstrating its potential for diabetes research.[1][2][3][4] This document provides a detailed protocol for assessing the in vitro α-glucosidase inhibitory activity of this compound using a colorimetric microplate assay.

Principle of the Assay

The assay quantifies the inhibitory effect of a test compound on α-glucosidase activity. The enzyme, typically from Saccharomyces cerevisiae, catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol and D-glucose.[5] The product, p-nitrophenol, is a yellow-colored compound that can be measured spectrophotometrically at 405 nm.[6][7] In the presence of an inhibitor like this compound, the enzymatic reaction is slowed or stopped, resulting in a decreased absorbance reading. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of an uninhibited control.

Materials and Reagents

-

This compound (Test Compound)

-

α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)[8]

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Acarbose (Positive Control)[8]

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Multichannel pipettes and sterile tips

-

Deionized water

Experimental Protocol

Preparation of Solutions

-

Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate salts in deionized water and adjusting the pH to 6.8.[8] This buffer will be used for all dilutions unless otherwise specified.

-

α-Glucosidase Solution (e.g., 0.5-1.0 U/mL): Prepare a fresh solution of α-glucosidase in cold phosphate buffer immediately before use. The optimal concentration may need to be determined empirically.[6][8]

-

pNPG Substrate Solution (e.g., 1-5 mM): Dissolve pNPG in phosphate buffer. This solution should be prepared fresh.[8][9]

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Further dilutions to working concentrations should be made using the phosphate buffer.

-

Acarbose (Positive Control) Stock Solution: Prepare in the same manner as the test compound.

-

Sodium Carbonate Stop Solution (0.1 M): Dissolve Na₂CO₃ in deionized water.[8]

Assay Procedure (96-Well Plate Format)

-

Prepare Serial Dilutions: Prepare a series of dilutions of this compound and Acarbose in phosphate buffer from the stock solutions. A typical concentration range to test might be 1-200 µM.[1][2]

-

Set Up Plate: To designated wells of a 96-well plate, add the following:

-

Test Wells: 20 µL of varying concentrations of this compound solution.

-

Positive Control Wells: 20 µL of varying concentrations of Acarbose solution.

-

Control (100% Activity): 20 µL of phosphate buffer (containing the same final concentration of DMSO as the test wells).

-

Blank Wells: 20 µL of phosphate buffer.

-

-

Add Enzyme: Add 20 µL of the α-glucosidase solution to all wells except the Blank wells. Add 20 µL of phosphate buffer to the Blank wells.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.[7][8]

-

Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.[8][9]

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.[8][9]

-

Stop Reaction: Terminate the reaction by adding 50-100 µL of 0.1 M Na₂CO₃ solution to all wells.[6][8]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Presentation and Analysis

Calculation of Percentage Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula[8]:

% Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

Where:

-

Abscontrol is the absorbance of the control well (enzyme + buffer + substrate).

-

Abssample is the absorbance of the test well (enzyme + inhibitor + substrate).

Note: The absorbance of the blank well should be subtracted from all other readings to correct for background absorbance.

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[10][11] The IC₅₀ value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations. A sigmoidal dose-response curve is generated, and the IC₅₀ is calculated from the inflection point of this curve.[11][12] For this compound, the reported IC₅₀ value against α-glucosidase is approximately 197.06 µM.[1][2][3][4]

Summary of Quantitative Data

All quantitative results should be summarized in a structured table for clear comparison.

| Concentration (µM) | Average Absorbance (405 nm) | % Inhibition |

| Control (0 µM) | [Value] | 0 |

| [Conc. 1] | [Value] | [Value] |

| [Conc. 2] | [Value] | [Value] |

| [Conc. 3] | [Value] | [Value] |

| [Conc. 4] | [Value] | [Value] |

| [Conc. 5] | [Value] | [Value] |

| Calculated IC₅₀ | \multicolumn{2}{c | }{[Value] µM } |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the α-glucosidase inhibition assay.

Mechanism of α-Glucosidase Inhibition

Caption: Simplified mechanism of α-glucosidase inhibition.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | CAS#:120181-07-9 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 120181-07-9 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. courses.edx.org [courses.edx.org]

- 12. m.youtube.com [m.youtube.com]

Application Note: Cell-Based Assays to Evaluate Chrysophanol Triglucoside Cytotoxicity

Introduction

Chrysophanol, a naturally occurring anthraquinone found in various plants, and its glycoside derivatives have garnered significant interest in biomedical research for their wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1] Chrysophanol triglucoside is an anthraquinone isolated from Cassia obtusifolia and has shown potential for diabetes research through its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[2][3][4] While the cytotoxicity of the aglycone chrysophanol has been investigated in various cancer cell lines, inducing both apoptosis and necrosis through modulation of signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, specific cytotoxic data for this compound remains less explored.[5][6][7][8]

This application note provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound. The described assays will enable researchers to assess cell viability, membrane integrity, and the induction of apoptosis. The presented methodologies are essential for determining the therapeutic potential and understanding the mechanism of action of this compound in drug discovery and development.

Key Assays for Cytotoxicity Evaluation

A multi-parametric approach is recommended to obtain a thorough understanding of the cytotoxic effects of this compound. This includes assays that measure:

-

Cell Viability (MTT Assay): To determine the metabolic activity of cells as an indicator of their viability.

-

Cell Membrane Integrity (LDH Release Assay): To quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

-

Apoptosis (Annexin V & Propidium Iodide Staining): To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 | ||

| 1 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| 200 |

Table 2: Cell Membrane Integrity as Determined by LDH Release Assay

| This compound Concentration (µM) | LDH Activity (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | ||

| 1 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| 200 | ||

| Positive Control (Lysis Buffer) | 100 |

Table 3: Apoptosis Analysis by Annexin V & Propidium Iodide Staining

| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD) | % Necrotic Cells (Annexin V- / PI+) (Mean ± SD) |

| 0 (Vehicle Control) | ||||

| 25 | ||||

| 50 | ||||

| 100 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

This compound

-

Selected cell line (e.g., HepG2, MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.

Materials:

-

This compound

-

Selected cell line

-

Cell culture medium

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with the lysis buffer provided in the kit 1 hour before the end of the incubation period.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) in early apoptotic cells and PI to identify cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound

-

Selected cell line

-

Cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT protocol.

-

Cell Harvesting: After the desired incubation period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

Visualizations

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Caption: Potential signaling pathways modulated by Chrysophanol and its derivatives.

References

- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:120181-07-9 | Chemsrc [chemsrc.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]

- 5. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells [mdpi.com]

- 7. Chrysophanol Induced Glioma Cells Apoptosis via Activation of Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]